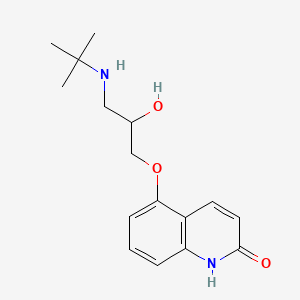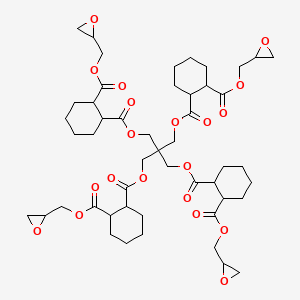
1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester is a complex organic compound with significant applications in various fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxylic acids, esters, and epoxides. The presence of these functional groups makes it a versatile molecule in synthetic chemistry and industrial applications.
Métodos De Preparación
The synthesis of 1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester involves several steps. The primary synthetic route includes the reaction of 1,2-cyclohexanedicarboxylic acid with epichlorohydrin in the presence of a base to form the corresponding epoxide. This intermediate is then reacted with 2,2-bis(hydroxymethyl)-1,3-propanediol under controlled conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester undergoes various chemical reactions due to the presence of multiple reactive sites. Common reactions include:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and resins due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester involves its interaction with various molecular targets. The epoxide groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including polymerization and drug delivery.
Comparación Con Compuestos Similares
Similar compounds include other cyclohexanedicarboxylic acid derivatives and epoxide-containing esters. Compared to these compounds, 1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester is unique due to its combination of multiple functional groups, which provides enhanced reactivity and versatility. Some similar compounds include:
- 1,2-Cyclohexanedicarboxylic acid, bis(2-methylpropyl) ester
- 1,2-Cyclohexanedicarboxylic acid, methyl-, mono[2,2-bis(hydroxymethyl)butyl] ester
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
21807-69-2 |
|---|---|
Fórmula molecular |
C49H68O20 |
Peso molecular |
977.0 g/mol |
Nombre IUPAC |
2-O-[3-[2-(oxiran-2-ylmethoxycarbonyl)cyclohexanecarbonyl]oxy-2,2-bis[[2-(oxiran-2-ylmethoxycarbonyl)cyclohexanecarbonyl]oxymethyl]propyl] 1-O-(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C49H68O20/c50-41(62-21-29-17-58-29)33-9-1-5-13-37(33)45(54)66-25-49(26-67-46(55)38-14-6-2-10-34(38)42(51)63-22-30-18-59-30,27-68-47(56)39-15-7-3-11-35(39)43(52)64-23-31-19-60-31)28-69-48(57)40-16-8-4-12-36(40)44(53)65-24-32-20-61-32/h29-40H,1-28H2 |
Clave InChI |
LSKOMFWASSBYPG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC(COC(=O)C3CCCCC3C(=O)OCC4CO4)(COC(=O)C5CCCCC5C(=O)OCC6CO6)COC(=O)C7CCCCC7C(=O)OCC8CO8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


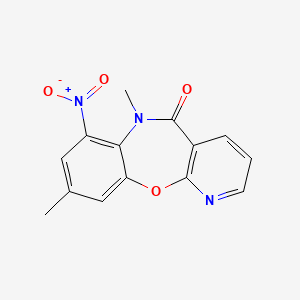
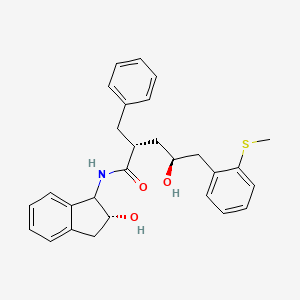


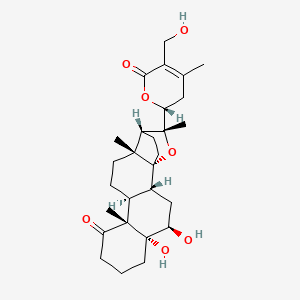
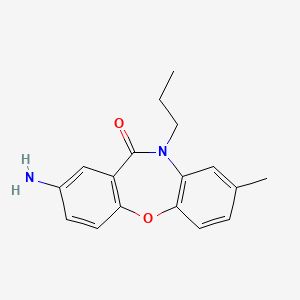
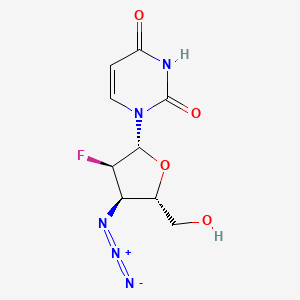
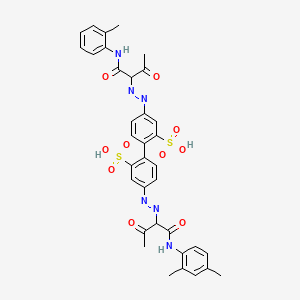
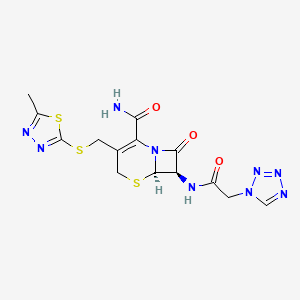
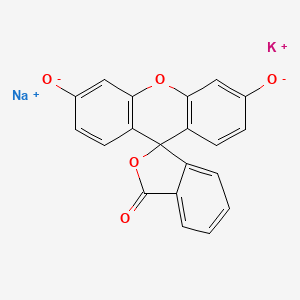

![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)
